molecular formula C25H44O6 B1593945 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)- CAS No. 26264-02-8

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)-

Cat. No. B1593945
CAS RN: 26264-02-8
M. Wt: 440.6 g/mol
InChI Key: HRQQEXIVBZHHOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3,6,9,12-Tetraoxatetradecan-1-ol is C10H22O5 . The molecular weight is 222.2787 . The IUPAC Standard InChIKey is GTAKOUPXIUWZIA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6,9,12-Tetraoxatetradecan-1-ol include a density of 1.0±0.1 g/cm3, a boiling point of 302.2±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 62.9±6.0 kJ/mol, and the flash point is 136.6±23.7 °C . The index of refraction is 1.438, and the molar refractivity is 56.9±0.3 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 12 freely rotating bonds .

Scientific Research Applications

  • Functionalized Large Ring Crown Ethers : This study involves the reactions of 3,6,9,12-tetraoxa-7-(benzyloxymethyl)-1,14-tetradecanediol to produce hydroxymethyl-27-crown-9 and hydroxy-methyl-30-crown-10. It examines the alkali metal cation complexation by lipophilic dodecyl ether derivatives of these crowns (Son et al., 1984).

  • Development of a New Nitrating Agent : This paper investigates the nitration of podants, including 1-phenoxy-3,6,9-trioxaundecane and 1-phenoxy-3,6,9,12-tetraoxatridecane, using trimethylsilyl nitrate catalyzed by BF3OEt2, which is soluble in nonpolar solvents (Kimura et al., 1990).

  • Recalcitrant Intermediates from Biotransformation of Surfactants : This research details the biotransformation of nonylphenol polyethoxylates (A9PEs), surfactants with weakly estrogenic effects. It examines the fate of the branched alkyl side chain during biotransformation, revealing significant findings about the environmental impact of these substances (Corcia et al., 1998).

  • Catalytic Effects of Alkali and Alkaline Earth Cations : This study explores the acceleration of cyclization of o-hydroxyphenyl 3,6,9,12-tetraoxa-14-bromotetradecyl ether to benzo-18-crown-6 in methanol solution, highlighting the catalytic role of added alkali and alkaline earth bromides (Ercolani et al., 1981).

  • Synthesis of Defined Endocrine-Disrupting Nonylphenol Isomers : This paper reports on the synthesis of various nonylphenol isomers for biological and environmental studies. Nonylphenols are important substances in the context of endocrine disruptor research, and the study delves into their structural impact on environmental and biological systems (Boehme et al., 2010).

properties

IUPAC Name

2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-11-24-12-9-10-13-25(24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h9-10,12-13,26H,2-8,11,14-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQQEXIVBZHHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074826
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)-

CAS RN

26264-02-8
Record name 14-(Nonylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(nonylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-(nonylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Wan-xi, W Feng-juan, W Yi-qiang… - 2010 International …, 2010 - ieeexplore.ieee.org
Eucalyptus urograndis leaves are cheap and fine natural resources. Therefore, GC/MS was used to analyze high-grade bioenergy utilization of acetone extractives of Eucalyptus …
Number of citations: 2 ieeexplore.ieee.org
Q Ma, F Wu, D Zhang, M Zhang… - … on Management and …, 2010 - ieeexplore.ieee.org
Fiddlehead has been used in traditional Chinese medicine since Han Dynasty. However fiddlehead are still underutilized and hence wasted. In order to better utilize fiddlehead …
Number of citations: 1 ieeexplore.ieee.org
WX Peng, FJ Wu, YQ Wu, ZF Zhang - Advanced Materials …, 2010 - Trans Tech Publ
Eucalyptus leaves have been used as a common traditional herbal medicine for more than 200 years. In order to further utilize Eucalyptus leaves in biomedicine and put forward new …
Number of citations: 14 www.scientific.net

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